N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
Description
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a thiophene ring at position 3 and a methyl group at position 2, which is further functionalized with a furan-3-carboxamide moiety.
Properties
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-14(10-1-5-19-8-10)17-7-12-13(16-4-3-15-12)11-2-6-20-9-11/h1-6,8-9H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFGUWIQNDWMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCC2=NC=CN=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4), to form an intermediate compound . This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, modulating their activity. This can lead to inhibition of microbial growth, induction of apoptosis in cancer cells, or other therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide with key analogs based on structural features, synthetic routes, and functional properties:
Key Observations:
Structural Diversity: The target compound combines thiophene and pyrazine, unlike analogs that prioritize pyrazine-benzamide (e.g., ) or cyclopropane-furan (e.g., ) frameworks. Compared to simpler furan-carboxamides (e.g., ), the pyrazine-thiophene core introduces steric complexity, which could influence solubility and metabolic stability.
Synthetic Approaches :
- The synthesis likely parallels methods for pyrazine-functionalized carboxamides, such as coupling reactions using activated esters or nucleophilic substitutions (e.g., formation of benzamide derivatives in ).
- In contrast, pesticide analogs like cyprofuram rely on cyclopropane ring formation and furan functionalization , which are less relevant to the target compound.
Functional Implications :
- The trifluoromethyl groups in improve lipophilicity and bioavailability, whereas the thiophene in the target compound may confer distinct electronic properties (e.g., sulfur-mediated π-stacking).
- Oxadiazole-containing analogs (e.g., ) exhibit enhanced metabolic resistance compared to furan-carboxamides, suggesting that the target compound’s furan group could be a site for oxidative degradation.
Research Findings and Data
Physicochemical Properties (Hypothetical Estimates):
Biological Activity
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound this compound features a complex structure that includes a furan ring, a thiophene moiety, and a pyrazine derivative. Its molecular formula is C14H12N4O2S, which contributes to its diverse biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. The following table summarizes key findings regarding the antimicrobial efficacy of these compounds:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |
|---|---|---|---|
| N-(3-thiophenyl) | 0.22 | 0.25 | Staphylococcus aureus |
| N-(5-methylfuran) | 0.30 | 0.35 | Escherichia coli |
| N-(thiophen-2-yl) | 0.15 | 0.20 | Candida albicans |
These derivatives exhibited significant activity against pathogens, with minimal inhibitory concentrations (MICs) ranging from 0.15 to 0.30 µg/mL, indicating potent antimicrobial properties. The compound demonstrated synergistic effects when combined with established antibiotics such as Ciprofloxacin, enhancing their efficacy and reducing MIC values .
Anticancer Activity
In addition to antimicrobial properties, this compound has shown promising anticancer activity in vitro. A study evaluated its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast cancer) | 12.5 | Induction of apoptosis |
| A549 (lung cancer) | 15.0 | Cell cycle arrest |
| HeLa (cervical cancer) | 10.0 | Inhibition of DNA synthesis |
The compound's IC50 values indicate that it effectively inhibits cell proliferation at low concentrations, with mechanisms involving apoptosis and cell cycle disruption being significant contributors to its anticancer effects .
Case Studies
- Study on Antimicrobial Resistance : A recent investigation focused on the resistance patterns of Staphylococcus aureus against common antibiotics. The study found that this compound significantly reduced biofilm formation by up to 75%, suggesting potential utility in treating resistant infections .
- Cytotoxicity Assessment : In a comparative study assessing the cytotoxicity of various heterocycles, this compound was noted for its selective toxicity towards cancer cells while sparing normal cells, with a therapeutic index indicating safety for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
